REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:7])[CH2:3][C:4](Cl)=[O:5].[CH3:8][C:9]1([CH3:17])[O:16][C:14](=[O:15])[CH2:13][C:11](=[O:12])[O:10]1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:8][C:9]1([CH3:17])[O:16][C:14](=[O:15])[CH:13]([C:4](=[O:5])[CH2:3][CH:2]([CH3:7])[CH3:1])[C:11](=[O:12])[O:10]1
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)Cl)C
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed 3× with 5% aq. solution of potassium bisulfate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
than dried with MgSO4
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(C(O1)=O)C(CC(C)C)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |